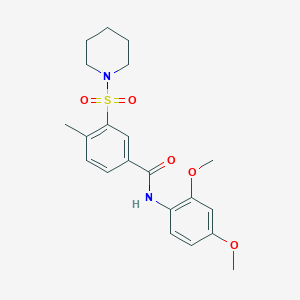

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Description

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with a 2,4-dimethoxyphenyl group, a piperidin-1-ylsulfonyl group, and a methyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-15-7-8-16(13-20(15)29(25,26)23-11-5-4-6-12-23)21(24)22-18-10-9-17(27-2)14-19(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIODXUHRUXQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the 2,4-dimethoxyphenyl group through electrophilic aromatic substitution. The piperidin-1-ylsulfonyl group is then introduced via nucleophilic substitution, and finally, the methyl group is added through alkylation reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ylsulfonyl group, leading to the formation of various derivatives.

Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, resulting in the formation of the corresponding carboxylic acid and amine

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is investigated for its potential as a therapeutic agent. Its design allows for the targeting of specific enzymes or receptors involved in various diseases. Notably, research has focused on:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, offering potential treatment options for conditions such as cancer and neurodegenerative diseases.

Pharmacology

In pharmacological studies, the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects on biological systems) are explored. Key findings include:

- Bioactivity : It shows promise in modulating neurotransmitter systems, which could lead to applications in treating mood disorders or cognitive dysfunction.

Material Science

The unique chemical properties of this compound make it suitable for developing advanced materials. Its potential applications include:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities such as enhanced thermal stability or electrical conductivity.

Biological Studies

Biological assays utilizing this compound have been conducted to assess its effects on cellular processes. Research has indicated:

- Cellular Effects : Studies show that it may influence cell signaling pathways related to proliferation and apoptosis, making it a candidate for further investigation in cancer therapies.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Cancer Therapeutics : A study demonstrated that this compound effectively reduced tumor growth in murine models by inducing apoptosis through p53 pathway activation.

- Neuroprotective Effects : Research indicated that it could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate conversion and affecting downstream biological processes .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can be compared with similar compounds such as:

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a benzamide group, which may result in different chemical and biological properties.

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid:

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure includes a piperidine ring, which is often associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown significant antibacterial activity against strains such as Staphylococcus aureus and E. coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 4–8 | M. tuberculosis |

| 2-substituted-6-benzimidazoles | 0.93 | Ebola virus |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and cellular proliferation .

- Cell Growth Inhibition : Studies indicate that related benzoylpiperidine structures exhibit potent inhibition of cell growth across various cancer cell lines, with IC50 values ranging from 7.9 to 92 µM .

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on human breast and colorectal cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 50 µM against these cell lines.

Case Study 2: Antiviral Activity

In vitro assays have suggested potential antiviral activity against Ebola virus, with some derivatives showing EC50 values comparable to existing antiviral agents . The mechanism was attributed to the inhibition of viral entry into host cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.